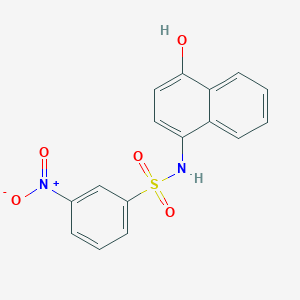![molecular formula C17H20O5 B5187161 propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)
propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PTCA, is a chemical compound that belongs to the family of coumarins. It is a synthetic compound that has been studied for its potential applications in scientific research.
作用机制
The mechanism of action of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activation of Akt and mTOR, which leads to the inhibition of cell proliferation and survival. It also induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell proliferation, survival, and invasion. It also inhibits the activation of various signaling pathways involved in cancer progression. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects as well.
实验室实验的优点和局限性
One of the advantages of using propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and stability. It is also easy to synthesize and purify. However, one of the limitations of using propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is to study its potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its potential as a therapeutic agent in combination with other drugs. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can also be modified to improve its solubility and bioavailability. Finally, the mechanism of action of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be further studied to identify new targets for cancer therapy.
Conclusion:
In conclusion, propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including its potential applications in other diseases and its use in combination with other drugs.
合成方法
The synthesis of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3,4,8-trimethylcoumarin with propyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography to obtain the pure compound.
科学研究应用
Propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells.
属性
IUPAC Name |
propyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-8-20-15(18)9-21-14-7-6-13-10(2)11(3)17(19)22-16(13)12(14)4/h6-7H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCRALLSJLWYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-YL)oxy]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B5187145.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)

![5-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187177.png)